molecular formula C20H19F2N3O3 B13572573 N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Cat. No.: B13572573
M. Wt: 387.4 g/mol
InChI Key: WEUURVDRAOHVLV-UHFFFAOYSA-N
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Description

N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a difluoromethoxyphenyl group, a quinazolinone moiety, and an acetamide linkage. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenyl halide reacts with a difluoromethoxy nucleophile.

    Formation of the Acetamide Linkage: The final step involves the coupling of the quinazolinone core with the difluoromethoxyphenyl group through an acetamide linkage, typically using an amide coupling reagent such as EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the quinazolinone core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce or replace substituents on the phenyl ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated phenyl derivatives and nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while reduction can produce partially or fully reduced quinazolinone compounds.

Scientific Research Applications

N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Pharmacology: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(methoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
  • N-{2-[4-(fluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
  • N-{2-[4-(chloromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Uniqueness

The presence of the difluoromethoxy group in N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide imparts unique electronic and steric properties that can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring.

Properties

Molecular Formula

C20H19F2N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-[4-(difluoromethoxy)phenyl]ethyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C20H19F2N3O3/c1-13-3-2-4-16-18(13)24-12-25(19(16)27)11-17(26)23-10-9-14-5-7-15(8-6-14)28-20(21)22/h2-8,12,20H,9-11H2,1H3,(H,23,26)

InChI Key

WEUURVDRAOHVLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)NCCC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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